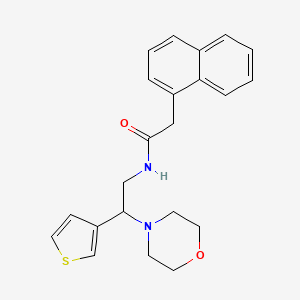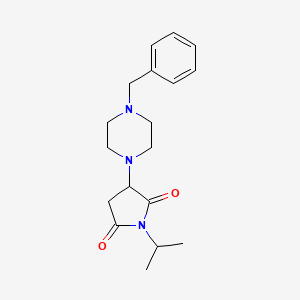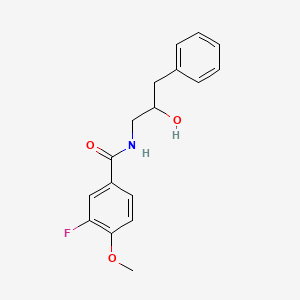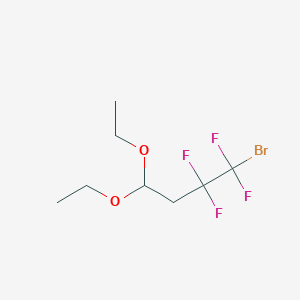
2,2-Difluoro-1-iodopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-iodopropane is an organic compound with the molecular formula C₃H₅F₂I It is a halogenated alkane, characterized by the presence of two fluorine atoms and one iodine atom attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Difluoro-1-iodopropane can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a precursor compound such as 2,2-difluoropropane is reacted with iodine in the presence of a catalyst. The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogen exchange reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and reaction vessels designed to handle the reactive nature of the halogenated compounds. Safety measures are crucial due to the potential hazards associated with handling iodine and fluorine-containing substances.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-1-iodopropane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2,2-difluoropropanol.
Reduction Reactions: The compound can be reduced to form 2,2-difluoropropane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents can convert this compound into corresponding alcohols or ketones.
Common Reagents and Conditions:
Substitution: Sodium or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: 2,2-Difluoropropanol
Reduction: 2,2-Difluoropropane
Oxidation: 2,2-Difluoropropanone
Applications De Recherche Scientifique
2,2-Difluoro-1-iodopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential use in labeling and tracking biological molecules due to the presence of fluorine atoms.
Medicine: Explored for its potential in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,2-difluoro-1-iodopropane involves its reactivity with various nucleophiles and electrophiles. The presence of fluorine atoms increases the compound’s electronegativity, making it more reactive towards nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions. The compound’s effects are mediated through its interactions with molecular targets, such as enzymes and receptors, depending on the specific application.
Comparaison Avec Des Composés Similaires
2,2-Difluoropropane: Lacks the iodine atom, making it less reactive in substitution reactions.
1,1-Difluoro-2-iodoethane: Similar structure but with a different carbon backbone, leading to variations in reactivity and applications.
2,2-Difluoro-1-bromopropane: Contains a bromine atom instead of iodine, resulting in different reactivity and leaving group properties.
Uniqueness: 2,2-Difluoro-1-iodopropane is unique due to the combination of fluorine and iodine atoms, which imparts distinct chemical properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the iodine atom serves as an excellent leaving group, facilitating various chemical transformations.
Propriétés
IUPAC Name |
2,2-difluoro-1-iodopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2I/c1-3(4,5)2-6/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKRYWCLIFTFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34280-36-9 |
Source


|
| Record name | 2,2-difluoro-1-iodopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-[3-(methylsulfanyl)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2850968.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2850970.png)
![N-[3-(4-{3-[(2-thienylcarbonyl)amino]propoxy}phenoxy)propyl]-2-thiophenecarboxamide](/img/structure/B2850971.png)
![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2850972.png)

![Benzyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2850978.png)
![2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2850980.png)

![[1,2,5]Oxadiazolo[3,4-b]pyrazinamine,6-methoxy-(9CI)](/img/structure/B2850983.png)


![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide](/img/structure/B2850987.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2850988.png)
